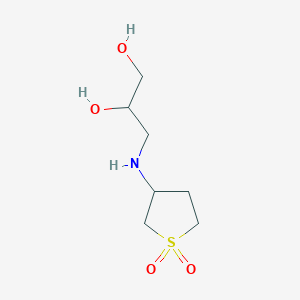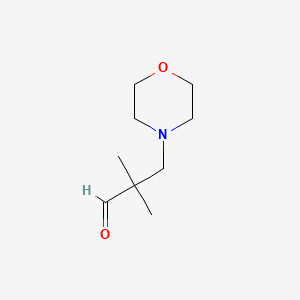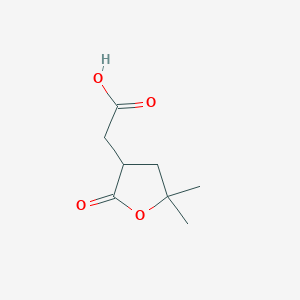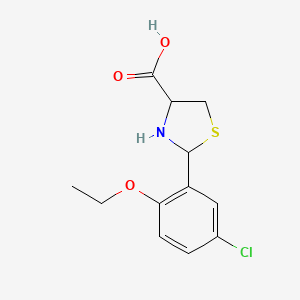
3-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is a synthetic organic compound characterized by the presence of a thiophene ring with a sulfone group and an amino-propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol typically involves the following steps:
- Formation of the Thiophene Ring : The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.
- Introduction of the Sulfone Group : The thiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Amination : The amino group is introduced via nucleophilic substitution reactions, often using amines under basic conditions.
- Attachment of the Propane-1,2-diol Moiety : The final step involves the attachment of the propane-1,2-diol moiety through a coupling reaction, which can be facilitated by catalysts such as palladium or copper.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo further oxidation to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert the sulfone group back to a sulfide.
- Substitution : The amino group can participate in substitution reactions, allowing for the introduction of various functional groups.
- Oxidizing Agents : Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents : Alkyl halides, acyl chlorides.
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Formation of thiols or sulfides.
- Substitution : Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol involves its interaction with specific molecular targets. The sulfone group can form strong interactions with nucleophilic sites, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds:
- 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-ethanol
- 4-[(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-methyl]-benzoic acid
Uniqueness: Compared to similar compounds, 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol is unique due to its specific combination of functional groups. This unique structure allows for distinct reactivity and interaction profiles, making it a valuable compound for various applications.
By understanding the synthesis, reactions, applications, and mechanisms of 3-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl-amino)-propane-1,2-diol, researchers can further explore its potential in scientific and industrial fields.
Properties
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-4-7(10)3-8-6-1-2-13(11,12)5-6/h6-10H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEWYXHAMMFDLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385292 |
Source


|
| Record name | 3-[(2,3-Dihydroxypropyl)amino]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305855-91-8 |
Source


|
| Record name | 3-[(2,3-Dihydroxypropyl)amino]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1305552.png)
![3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid](/img/structure/B1305554.png)
![4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol](/img/structure/B1305555.png)


![5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid](/img/structure/B1305561.png)



![Methyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B1305571.png)



